molecular formula C12H17ClN2O3S B1525246 3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide CAS No. 1220019-16-8

3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide

Cat. No.: B1525246
CAS No.: 1220019-16-8
M. Wt: 304.79 g/mol
InChI Key: HFPFXHCCYQDNPF-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a chloro group, and a sulfonamide group attached to a benzene ring

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic applications, including the treatment of various diseases.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 according to the GHS classification . It has a flash point of 54.4 °C . It’s recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of an appropriate benzene derivative. The amino group is then introduced through a nitration and reduction sequence, followed by the attachment of the tetrahydro-2H-pyran-4-ylmethyl group via a sulfonamide formation reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzene derivatives.

Mechanism of Action

The mechanism by which 3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Receptors: The compound may interact with specific receptors, leading to downstream signaling events.

  • Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

  • 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide

  • 2-[(2,4-dichlorophenyl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Uniqueness: 3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-amino-4-chloro-N-(oxan-4-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c13-11-2-1-10(7-12(11)14)19(16,17)15-8-9-3-5-18-6-4-9/h1-2,7,9,15H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPFXHCCYQDNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151965
Record name 3-Amino-4-chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-16-8
Record name 3-Amino-4-chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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